molecular formula C16H11BrO3 B5509541 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one

6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B5509541
M. Wt: 331.16 g/mol
InChI Key: NRERDDJDCLQSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the 3rd position of the chromen-2-one core structure. Chromen-2-ones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the bromination of 3-(4-methoxyphenyl)-2H-chromen-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chromen-2-one core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrochromen-2-one derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-chloro-3-(4-methoxyphenyl)-2H-chromen-2-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one: Has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of both bromine and methoxyphenyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxyphenyl group contributes to its potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)14-9-11-8-12(17)4-7-15(11)20-16(14)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRERDDJDCLQSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.